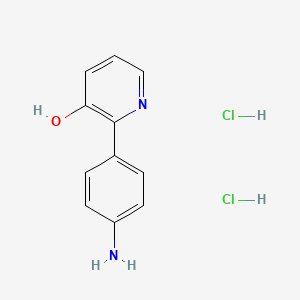

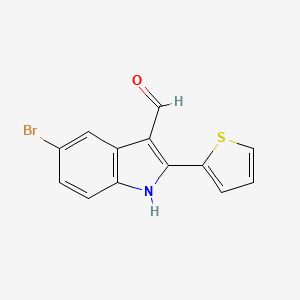

![molecular formula C8H10N4 B3080244 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082594-12-4](/img/structure/B3080244.png)

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Vue d'ensemble

Description

“3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of different amines .

Synthesis Analysis

The synthesis of triazolopyridines involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by the fusion of a five-membered triazole ring with a six-membered pyridine ring . This core structure can make specific interactions with different target receptors .Applications De Recherche Scientifique

Structural and Optical Properties

A study on a derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, highlighted its structural and spectroscopic properties. This compound exhibited significant optical properties, with the analysis of its FTIR, FT-Raman spectra, and electron absorption indicating potential applications in materials science, particularly due to its luminescence characteristics (Dymińska et al., 2022).

Synthesis and Biological Activity

Research on amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These derivatives have shown effectiveness against various microorganisms and have potential applications in treating diseases like schistosomiasis, highlighting their relevance in medicinal chemistry and drug design (Gandikota et al., 2017).

Electroluminescent Materials

A study focused on the synthesis of [1,2,4]-triazolo[4,3-a]-pyridine-based bipolar red host materials for use in phosphorescent organic light-emitting diodes (PhOLEDs). The materials synthesized demonstrated high triplet energy and suitable energy levels for charge transportation, indicating their potential application in the development of high-efficiency PhOLEDs (Kang et al., 2017).

Heterocyclic Chemistry and Organic Synthesis

The synthesis of novel pyrido and triazolopyrimidine derivatives has been explored, with these compounds showing promise in various chemical and biological applications. For instance, novel pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones were synthesized, demonstrating the versatility of triazolopyridine derivatives in heterocyclic chemistry and organic synthesis (Mawlood et al., 2020).

Tuberculostatic Agents

Triazolopyridines have also been investigated for their tuberculostatic activity. Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were synthesized and evaluated, revealing their potential as antituberculous agents and contributing to the search for new treatments against tuberculosis (Titova et al., 2019).

Orientations Futures

The future directions for the study of “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” and similar compounds could include further investigation of their biological activities, such as their potential anticancer, antiviral, and antimicrobial effects . Additionally, more studies could be conducted to explore their mechanisms of action and to optimize their synthesis methods .

Mécanisme D'action

Target of Action

Related compounds such as 1,2,4-triazolo[4,3-a]pyridine derivatives have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .

Mode of Action

Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor binding .

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in immune response and cellular metabolism .

Result of Action

Related compounds have been shown to exhibit various biological activities, including antifungal, antibacterial, and antiviral effects .

Analyse Biochimique

Biochemical Properties

It is known that nitrogen-containing heterocyclic compounds can interact with a variety of enzymes and receptors

Cellular Effects

Similar nitrogen-containing heterocyclic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that nitrogen-containing heterocyclic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNWJKUYAJJJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)

![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)

![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)

![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)

![7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3080256.png)

![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)